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Compound of Interest

3-(2,3-Dihydroxyphenyl)propanoic
Compound Name: d
aci

Cat. No.: B139283

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural, chemical, and
biological properties of 2,3-Dihydroxyphenylpropionic acid (2,3-DHPPA). It includes a summary
of its physicochemical data, detailed experimental protocols for its analysis, and visualizations
of its metabolic context.

Core Structural and Physicochemical Properties

2,3-Dihydroxyphenylpropionic acid, systematically named 3-(2,3-dihydroxyphenyl)propanoic
acid, is a monocarboxylic acid. Its structure consists of a propanoic acid chain attached at the
third carbon to a 2,3-dihydroxyphenyl group, also known as a catechol moiety.[1][2] This
compound is a known microbial metabolite, particularly identified in the degradation pathway of
quinoline by various bacteria, including Pseudomonas species and E. coli.[2][3][4]

The key quantitative properties of 2,3-DHPPA are summarized in the table below for quick
reference.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b139283?utm_src=pdf-interest
https://www.benchchem.com/product/b139283?utm_src=pdf-body
https://www.benchchem.com/product/b139283?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB31398798.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydroxybenzenepropanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydroxybenzenepropanoic-acid
https://pubmed.ncbi.nlm.nih.gov/3089153/
https://pubmed.ncbi.nlm.nih.gov/2514722/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Source
3-(2,3-

IUPAC Name dihydroxyphenyl)propanoic PubChem|[2]
acid
2,3-DHPPA, 2,3-

Synonyms Dihydroxybenzenepropanoic PubChem|[2]
acid

Molecular Formula CoH1004 PubChem|[2]

Molecular Weight 182.17 g/mol PubChem[2]

Monoisotopic Mass 182.05790880 Da PubChem|[2]

CAS Number 3714-73-6 PubChem[2]

_ C1=CC(=C(C(=C1)0O)0O)CCC(=

Canonical SMILES PubChem|[2]
0)O

Physical Form Solid (Predicted) PubChem|[5]

Biological Significance and Metabolic Pathways

2,3-DHPPA is a key intermediate in the microbial catabolism of complex aromatic compounds.

It is notably formed during the degradation of quinoline, a heterocyclic compound found in coal

tar and various industrial processes.[3][4] Bacteria such as Pseudomonas fluorescens and

Pseudomonas putida utilize a metabolic pathway that converts quinoline into intermediates like

8-hydroxycoumarin, which is then further metabolized via 2,3-DHPPA.[3][4]

The formation and subsequent breakdown of 2,3-DHPPA are critical steps for channeling

carbon from aromatic rings into central metabolism. The catechol ring of 2,3-DHPPA is

susceptible to ring-cleavage by dioxygenase enzymes, such as MhpB, which opens the

aromatic ring and facilitates its complete degradation.[6]
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Fig. 1: Simplified metabolic pathway of Quinoline degradation via 2,3-DHPPA.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and
quantification of 2,3-DHPPA, which are essential for researchers in drug discovery and
metabolomics.

Protocol 3.1: Representative Synthesis of
Phenylpropionic Acids
While a specific protocol for 2,3-DHPPA is not detailed in the provided literature, a general

multi-step synthesis can be adapted from methods used for structurally similar dihydroxy
aromatic acids.[7]

¢ Protection: Start with a commercially available precursor like 2,3-dihydroxybenzaldehyde.
Protect the hydroxyl groups using a suitable protecting group (e.g., benzyl or methoxymethyl
ethers) to prevent side reactions.

o Condensation: Perform a condensation reaction (e.g., a Knoevenagel or Perkin
condensation) to introduce the three-carbon side chain. For instance, reacting the protected
aldehyde with malonic acid can yield a protected dihydroxycinnamic acid derivative.

e Reduction: Reduce the double bond of the cinnamic acid derivative to form the propionic
acid side chain. This is typically achieved through catalytic hydrogenation using a catalyst
like Palladium on carbon (Pd/C).
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o Deprotection: Remove the protecting groups from the hydroxyl functions. This step depends
on the protecting group used; for example, benzyl groups can be removed by
hydrogenolysis, often concurrently with the double bond reduction.

 Purification: Purify the final product, 2,3-DHPPA, using techniques such as recrystallization
or column chromatography.

Protocol 3.2: Characterization and Quantification by LC-
MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and
specific method for identifying and quantifying metabolites like 2,3-DHPPA in complex
biological samples.[8]

e Sample Preparation:

o For urine or plasma samples, perform a protein precipitation step by adding three volumes
of ice-cold acetonitrile.

o Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
o Collect the supernatant and dry it under a stream of nitrogen.

o Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-
MS analysis.

o Chromatographic Conditions (UHPLC):
o Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 pum patrticle size).

Mobile Phase A: 0.1% formic acid in water.

o

Mobile Phase B: 0.1% formic acid in acetonitrile.

o

[¢]

Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-
equilibrate at 5% B for 3 minutes.

Flow Rate: 0.3 mL/min.

[¢]
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o Injection Volume: 5 pL.

o Mass Spectrometry Conditions (Triple Quadrupole or Orbitrap):
o lonization Mode: Electrospray lonization (ESI), Negative mode.
o Precursor lon: [M-H]~ = m/z 181.05.

o Product lons (for MRM): Monitor for characteristic fragments. For catechol-containing
compounds, common losses include H20 and COz. Specific transitions (e.g., 181.05 ->
137.06, 181.05 -> 119.05) should be optimized using an authentic standard.

o Calibration: Use an internal standard (e.g., a stable isotope-labeled version of 2,3-DHPPA)
for accurate quantification.

Protocol 3.3: Structural Elucidation by NMR
Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous
structural confirmation of synthesized or isolated 2,3-DHPPA.

o Sample Preparation: Dissolve 5-10 mg of purified 2,3-DHPPA in a suitable deuterated
solvent (e.g., Methanol-da or DMSO-ds). Add a small amount of tetramethylsilane (TMS) as
an internal standard.

e 'H-NMR Spectroscopy:
o Expected Signals:

» Aromatic Protons: Three protons on the phenyl ring, appearing as a complex multiplet
pattern between ~6.5 and 7.0 ppm.

» Aliphatic Protons: Two methylene groups (-CH2-CHz-) of the propionic acid chain,
appearing as two triplets between ~2.5 and 3.0 ppm.

» Hydroxyl and Carboxylic Protons: Broad singlets that may be exchangeable with D20.
Their chemical shifts are highly dependent on solvent and concentration.
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e 1BC-NMR Spectroscopy:
o Expected Signals:
» Carbonyl Carbon: One signal around 170-180 ppm.

» Aromatic Carbons: Six signals in the aromatic region (110-150 ppm), with the two
carbons attached to hydroxyl groups shifted downfield.

» Aliphatic Carbons: Two signals for the methylene carbons between 25-40 ppm.

e 2D NMR Experiments: Perform experiments like COSY (to establish proton-proton
correlations in the aliphatic chain and aromatic ring) and HSQC/HMBC (to assign protons to

their respective carbons) for complete structural assignment.
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Fig. 2. General workflow for the analysis and biological screening of 2,3-DHPPA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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